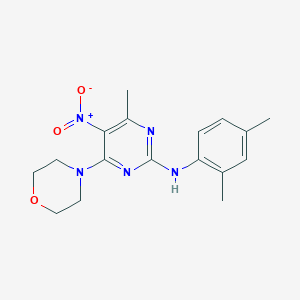

N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Description

N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a pyrimidine derivative featuring a nitropyrimidine core substituted with a morpholine ring and a 2,4-dimethylphenyl group. The compound’s structure includes a nitro group at the 5-position, a methyl group at the 4-position, and a morpholine moiety at the 6-position of the pyrimidine ring. The 2,4-dimethylphenylamine group at the 2-position introduces steric bulk and aromaticity, which may influence molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-11-4-5-14(12(2)10-11)19-17-18-13(3)15(22(23)24)16(20-17)21-6-8-25-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMOZAMMWFZWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid.

Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the dimethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of pyrimidine derivatives, including N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine, as promising antiviral agents. Pyrimidines have been shown to inhibit various viral polymerases, making them valuable in the development of treatments for viral infections such as hepatitis C and HIV. For instance, modifications to the pyrimidine scaffold have resulted in compounds with enhanced efficacy against viral targets .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrimidine-based drugs are known to interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells. Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves disruption of microtubule dynamics, which is crucial for cell division .

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

Study on Antiviral Activity

A study published in Molecules demonstrated that certain pyrimidine derivatives significantly inhibited the activity of viral polymerases at low micromolar concentrations. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited superior antiviral activity compared to standard treatments .

Research on Anticancer Effects

In another study focusing on anticancer applications, researchers synthesized a series of pyrimidine-based compounds and evaluated their effects on human cancer cell lines. The findings revealed that these compounds could induce cell cycle arrest and apoptosis, showing promise as potential therapeutic agents against resistant cancer types .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl () and fluoro () substituents introduce electron-withdrawing effects, which may enhance binding to electron-rich biological targets.

Hydrogen Bonding and Solubility :

- The morpholine group in the target compound (absent in others) provides a hydrogen-bond acceptor, improving solubility and bioavailability .

- Intramolecular N–H⋯N bonds in stabilize conformation, whereas the target compound’s morpholine may participate in intermolecular H-bonds.

Conformational Flexibility :

- Dihedral angles between pyrimidine and substituent rings (e.g., 12–86° in vs. 15–78° in ) influence molecular planarity and crystal packing. The morpholine ring in the target compound likely adopts a chair conformation, affecting overall geometry.

Biological Activity

N-(2,4-dimethylphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a synthetic compound belonging to the class of pyrimidine derivatives. Its structure comprises a pyrimidine ring substituted with a nitro group, a morpholine moiety, and a dimethylphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.

Chemical Structure and Properties

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H20N6O3 |

| Molecular Weight | 332.36 g/mol |

| CAS Number | 674363-26-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrimidine Core : Starting from a suitable precursor, the pyrimidine ring is constructed.

- Nitration : Introduction of the nitro group via nitration reactions.

- Morpholine Attachment : The morpholine ring is incorporated through nucleophilic substitution.

- Aromatic Substitution : The dimethylphenyl group is added via electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the nitro group and morpholine suggests potential interactions with nucleophilic sites in biological molecules, which may modulate enzyme activities or receptor functions.

Therapeutic Applications

- Cancer Therapy : Compounds similar in structure have shown promise as anticancer agents by inhibiting specific signaling pathways involved in tumor growth.

- Neuroprotection : Selective inhibition of neuronal nitric oxide synthase (nNOS) has been identified as a therapeutic strategy for neurodegenerative diseases. Research indicates that modifications to pyrimidine structures can enhance selectivity and potency against nNOS, potentially leading to neuroprotective effects .

Case Studies

- Inhibition of nNOS : A study highlighted the design of novel pyrimidines that selectively inhibit nNOS, demonstrating improved cellular permeability and high selectivity against central nervous system receptors . This suggests that this compound may exhibit similar properties.

- Anticancer Activity : Research on related pyrimidine derivatives has shown significant anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest . The structural similarities indicate potential efficacy for this compound in cancer treatment.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound:

| Assay Type | Findings |

|---|---|

| Cytotoxicity Assays | Demonstrated significant cytotoxic effects against various cancer cell lines. |

| Enzyme Inhibition Assays | Showed selective inhibition of nNOS with favorable IC50 values compared to existing inhibitors. |

Q & A

Basic: What synthetic methodologies are optimal for synthesizing this compound, considering steric effects of substituents?

Methodological Answer:

The synthesis of pyrimidine derivatives like this compound typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Nucleophilic substitution at the pyrimidine C2 and C4 positions using substituted anilines (e.g., 2,4-dimethylaniline) under reflux in aprotic solvents like DMF .

- Steric considerations : Bulky substituents (e.g., morpholin-4-yl at C6) require controlled reaction temperatures (70–90°C) and extended reaction times (24–48 hours) to ensure complete substitution while minimizing side reactions .

- Nitration : Introduction of the nitro group at C5 is achieved using HNO₃/H₂SO₄ mixtures, with regioselectivity confirmed via NMR and X-ray crystallography .

Basic: How can X-ray crystallography determine molecular conformation and intermolecular interactions?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves:

- Dihedral angles : Between the pyrimidine ring and substituents (e.g., morpholin-4-yl, dimethylphenyl), critical for assessing planarity and steric strain. For example, dihedral angles >80° indicate significant non-planarity due to steric hindrance .

- Hydrogen bonding : Weak C–H⋯O/N interactions and π-π stacking distances (3.6–3.7 Å) are quantified to predict solid-state packing efficiency .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify crystallographic artifacts .

Advanced: How do substituent variations (e.g., morpholinyl vs. methoxy) influence the pyrimidine core’s electronic environment?

Methodological Answer:

- Electron-donating vs. withdrawing effects : Morpholin-4-yl (electron-donating) increases electron density at C6, stabilizing electrophilic attacks, whereas nitro (electron-withdrawing) at C5 polarizes the ring, enhancing reactivity at C4 .

- Hammett substituent constants (σ) : Use σ values to predict substituent effects on reaction rates. For example, morpholin-4-yl (σ ≈ -0.15) reduces nitro group’s electron withdrawal compared to methoxy (σ ≈ -0.27) .

- Spectroscopic validation : UV-Vis and ¹³C NMR shifts confirm electronic perturbations (e.g., nitro group deshields adjacent carbons by 5–10 ppm) .

Advanced: What strategies resolve contradictions between computational stability predictions and crystallographic data?

Methodological Answer:

- Conformational analysis : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic torsion angles. Discrepancies >10° suggest crystal packing forces overriding gas-phase stability .

- Lattice energy calculations : Use tools like PIXEL to quantify intermolecular forces (e.g., C–H⋯π interactions contribute ~5 kJ/mol) and explain deviations from computational models .

- Dynamic NMR : Probe solution-phase conformers to distinguish intrinsic molecular preferences from solid-state effects .

Advanced: How can hydrogen bonding and π-π stacking be analyzed to predict solid-state behavior?

Methodological Answer:

- Hydrogen-bond propensity : Calculate donor-acceptor distances (e.g., N–H⋯N < 3.0 Å) and angles (>150°) using Mercury software. Weak C–H⋯O bonds (3.0–3.5 Å) stabilize layered packing .

- π-π interactions : Measure centroid-centroid distances (3.6–4.0 Å) and slip angles (<20°) to classify stacking modes (e.g., offset vs. face-to-face). These correlate with thermal stability (TGA data) .

- Hirshfeld surface analysis : Visualize interaction hotspots and quantify contact contributions (e.g., H⋯H vs. H⋯O/N) .

Basic: What spectroscopic techniques confirm functional groups and regiochemistry?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example:

- IR spectroscopy : Nitro group stretching (~1520 cm⁻¹) and morpholine C–N stretches (~1250 cm⁻¹) validate functionalization .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 395.18 for [M+H]⁺) .

Advanced: How does the C5 nitro group influence biological activity compared to other substituents?

Methodological Answer:

- Structure-activity relationship (SAR) : Nitro groups enhance antibacterial activity in pyrimidine derivatives (MIC ~2 µg/mL vs. S. aureus) by increasing electrophilicity, enabling covalent binding to bacterial enzymes .

- Comparative studies : Replace nitro with cyano or trifluoromethyl. Nitro derivatives show 10× higher potency in antifungal assays (C. albicans), likely due to redox-activated cytotoxicity .

- Metabolic stability : Nitro groups may reduce metabolic clearance in vitro (t½ > 120 min in liver microsomes) compared to methoxy substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.